3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride
Overview
Description
3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2NO and its molecular weight is 221.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Azetidine Derivatives in Drug Discovery
Azetidines, including structures similar to 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride, are noted for their ability to be transformed into drug-like compounds through various synthetic routes. For instance, Denis et al. (2018) detailed the synthesis of 3,3-diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts reaction, highlighting the potential of azetidine nitrogen and aromatic groups for derivatization into pharmacologically active molecules (Denis et al., 2018). This suggests that similar methodologies could be applied to this compound for the development of new therapeutic agents.
Azetidine as a Scaffold for Molecular Design
Azetidine-based compounds serve as versatile scaffolds for molecular design, enabling the synthesis of a wide range of heterocyclic compounds with potential bioactivity. For example, azetidines have been used as precursors for the synthesis of cis-3,4-disubstituted piperidines and other heterocycles, offering easy access to valuable templates in medicinal chemistry (Mollet et al., 2011) (Mollet et al., 2011). This demonstrates the utility of azetidine derivatives in generating structurally diverse and functionally rich compounds, potentially including this compound.
Azetidines in Stereoselective Synthesis
The stereoselective synthesis of azetidine derivatives showcases the importance of these compounds in achieving precise control over molecular architecture, which is crucial for the development of compounds with specific biological activities. Sajjadi and Lubell (2008) explored the synthesis of azetidine-2-carboxylic acid analogs with various heteroatomic side chains, emphasizing the role of azetidines in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Such research underlines the potential of this compound in peptide and protein engineering.
Properties
IUPAC Name |
3-(3,5-difluorophenoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9;/h1-3,9,12H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZARWVJCDJAHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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